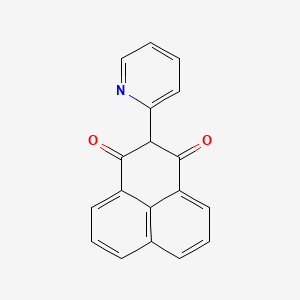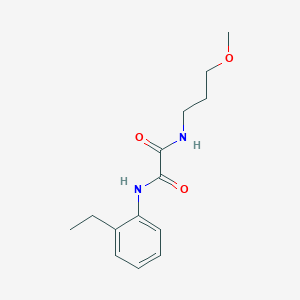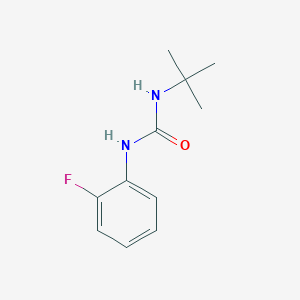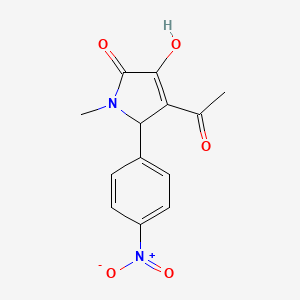![molecular formula C18H16Cl2N2O3S B5124833 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide, commonly known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DBeQ has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of DBeQ involves its ability to inhibit the activity of Hsp90, a molecular chaperone protein that plays a key role in the folding and stabilization of various client proteins involved in cell signaling, cell cycle regulation, and apoptosis. By inhibiting the activity of Hsp90, DBeQ destabilizes its client proteins, leading to their degradation and subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
DBeQ has been found to exhibit various biochemical and physiological effects, including inhibition of NF-κB activation, induction of apoptosis, inhibition of tumor growth, and inhibition of viral replication. Additionally, DBeQ has been found to exhibit anti-angiogenic properties by inhibiting the formation of new blood vessels, which is a key process involved in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DBeQ in lab experiments is its potent and specific inhibitory activity against Hsp90, which makes it a valuable tool for studying the role of Hsp90 in various disease conditions. Additionally, DBeQ exhibits low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
One of the limitations of using DBeQ in lab experiments is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain experimental setups. Additionally, DBeQ can exhibit off-target effects on other molecular chaperones, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on DBeQ, including:
1. Further elucidation of the molecular mechanisms underlying its anti-inflammatory, anti-cancer, and anti-viral properties.
2. Development of more potent and specific inhibitors of Hsp90 based on the structure of DBeQ.
3. Investigation of the potential of DBeQ in combination therapy with other anti-cancer or anti-viral agents.
4. Exploration of the potential of DBeQ in the treatment of other disease conditions, such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
DBeQ is a promising small molecule inhibitor with potential therapeutic applications in various disease conditions. Its potent and specific inhibitory activity against Hsp90 makes it a valuable tool for studying the role of Hsp90 in disease pathogenesis, and its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully elucidate its molecular mechanisms of action and to explore its potential in combination therapy and in the treatment of other disease conditions.
Synthesemethoden
DBeQ can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with thioethanol, followed by the reaction of the resulting product with 4-nitrophenylacrylamide. The final product is purified through column chromatography and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
DBeQ has been widely studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent anti-inflammatory properties by inhibiting the activation of NF-κB, a key transcription factor involved in the regulation of immune response. DBeQ has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, DBeQ has been found to exhibit anti-viral properties by inhibiting the replication of various viruses, including HIV and hepatitis B virus.
Eigenschaften
IUPAC Name |
(E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c19-15-5-4-14(17(20)11-15)12-26-10-9-21-18(23)8-3-13-1-6-16(7-2-13)22(24)25/h1-8,11H,9-10,12H2,(H,21,23)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEIRPXHYGVPRS-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)

![N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5124779.png)




![ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5124827.png)

![1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)

![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)
